
2-(4-Bromophenyl)oxolane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a bromophenyl group attached to the tetrahydrofuran ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and tetrahydrofuran.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-bromobenzaldehyde and a suitable reagent, such as a Grignard reagent or an organolithium compound.
Cyclization: The intermediate compound undergoes cyclization to form the tetrahydrofuran ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid may involve large-scale reactions using automated equipment and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the tetrahydrofuran ring and carboxylic acid group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)tetrahydrofuran-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-Methylphenyl)tetrahydrofuran-2-carboxylic acid: Similar structure with a methyl group instead of bromine.
2-(4-Nitrophenyl)tetrahydrofuran-2-carboxylic acid: Similar structure with a nitro group instead of bromine.
Uniqueness
2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making the compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-15-11/h2-5H,1,6-7H2,(H,13,14) |
InChI Key |
JNOISBQDTDCMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



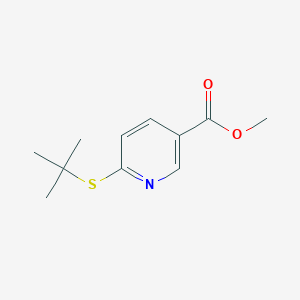

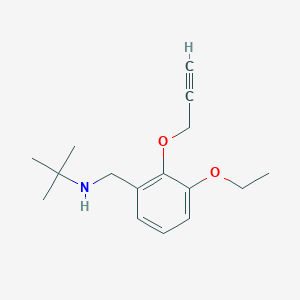

![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
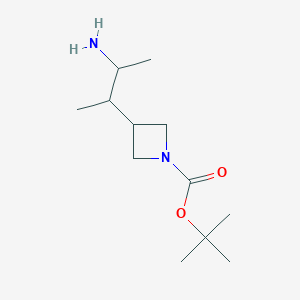
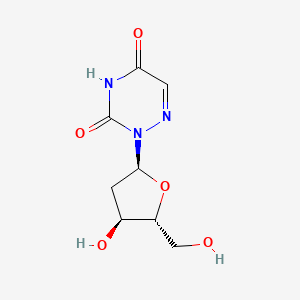
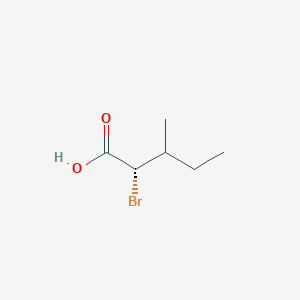
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13001477.png)
![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)
![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)

